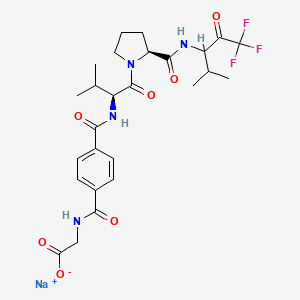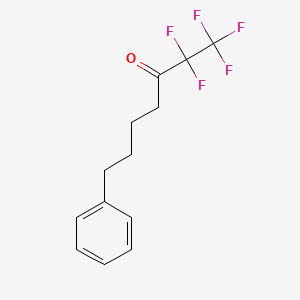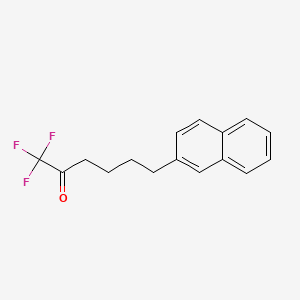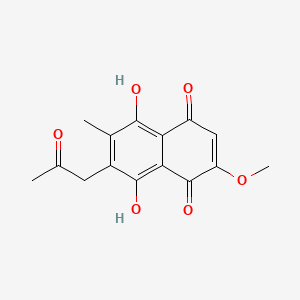
Javanicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Javanicin is a highly functionalized naphthaquinone compound produced by the endophytic fungus Chloridium species. This compound exhibits strong antibacterial activity against Pseudomonas species, which are pathogens to both humans and plants . This compound has been crystallized, and its structure has been elucidated by X-ray crystallography .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Javanicin can be produced through recombinant methods. The gene encoding for Sesbania javanica defensin, designated as this compound, was cloned into a plasmid and expressed in the Escherichia coli Origami 2 strain. Under optimized conditions, a 34-kilodalton this compound-intein fusion protein was expressed, and approximately 2.5–3.5 milligrams per liter of soluble recombinant this compound was successfully extracted with over 90% purity .
Industrial Production Methods: The industrial production of this compound involves the use of recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism is cultured under specific conditions to produce this compound, which is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Javanicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Javanicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has demonstrated antifungal properties against human pathogenic fungi, including resistant strains, and cytotoxic activities toward human breast cancer cell lines . Additionally, this compound has been studied for its potential use as a novel therapeutic agent for treating drug-resistant microorganisms and cancers .
Mecanismo De Acción
The mechanism of action of javanicin involves its interaction with intracellular targets involved in carbohydrate and energy metabolic processes. The compound penetrates the cell membrane and accumulates throughout the fungal body, leading to growth inhibition and eventual eradication of the pathogen . The slow-killing kinetic of this compound supports its role in intracellular targeting and its involvement in metabolic pathways .
Comparación Con Compuestos Similares
Javanicin is unique compared to other similar compounds due to its dual antifungal and anti-proliferative activities. Similar compounds include other naphthaquinones and plant defensins that exhibit antimicrobial and cytotoxic properties. this compound’s ability to target intracellular metabolic processes and its effectiveness against resistant strains make it a promising candidate for further research and development .
Propiedades
Número CAS |
476-45-9 |
|---|---|
Fórmula molecular |
C15H14O6 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H14O6/c1-6(16)4-8-7(2)13(18)11-9(17)5-10(21-3)15(20)12(11)14(8)19/h5,17,20H,4H2,1-3H3 |
Clave InChI |
UWONIGLSEZRPGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2O)OC)O)CC(=O)C |
Apariencia |
Solid powder |
Color/Form |
RED CRYSTALS WITH COPPERY LUSTER FROM ETHANOL |
Key on ui other cas no. |
476-45-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Javanicin; HSDB 3501; HSDB-3501; HSDB3501; BRN 2296055; Javanicin (Fusarium); |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


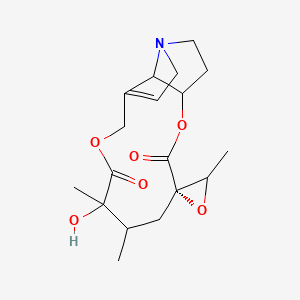

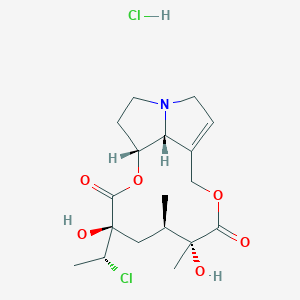
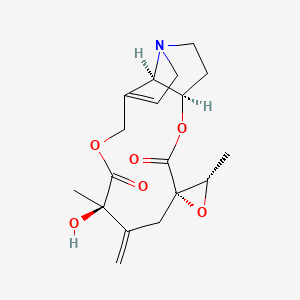
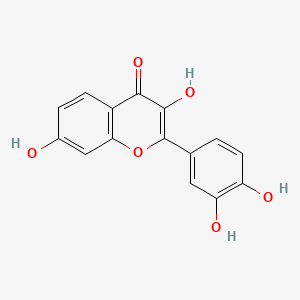
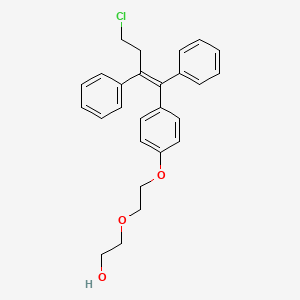

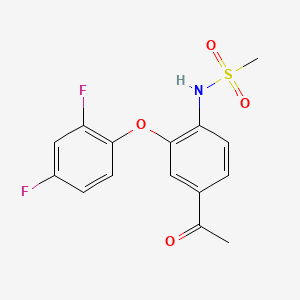

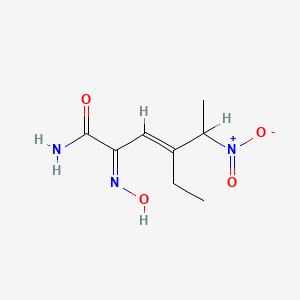
![1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1672743.png)
